Hypervalent Complex Binding Constants: Trifluoro(phenylethynyl)silane vs. Trifluorophenylsilane
Trifluoro(phenylethynyl)silane forms hexacoordinate complexes with 2,2'-bipyridine and 1,10-phenanthroline exhibiting binding constants (K) ranging from 170 to 1600 M⁻¹ at 25°C in CDCl₃ [1]. In contrast, the structurally related trifluorophenylsilane (PhSiF₃) forms only pentacoordinate complexes with pyridine under comparable conditions, with a significantly lower binding constant of 25 ± 5 M⁻¹ in benzene [2]. This represents a 6.8-fold to 64-fold enhancement in binding affinity for the phenylethynyl derivative, attributable to the extended π-system of the phenylethynyl group that facilitates stronger intermolecular Si···N interactions.
| Evidence Dimension | Binding affinity (K) for hypervalent Si···N complexes |
|---|---|
| Target Compound Data | 170 to 1600 M⁻¹ (with 2,2'-bipyridine and 1,10-phenanthroline) |
| Comparator Or Baseline | Trifluorophenylsilane (PhSiF₃): 25 ± 5 M⁻¹ (with pyridine) |
| Quantified Difference | 6.8x to 64x higher binding constant for trifluoro(phenylethynyl)silane |
| Conditions | CDCl₃ solvent at 25°C for target; benzene solvent at 25°C for comparator |
Why This Matters
This quantitative difference in binding affinity directly impacts the design of supramolecular assemblies, where stronger and more stable intermolecular interactions are required for robust material properties.
- [1] Nakash M, Goldvaser M, Goldberg I. Formation of Hexacoordinate Complexes of PhCCSiF₃ with 2,2‘-Bipyridine and with 1,10-Phenanthroline through Intermolecular Silicon···Nitrogen Interactions. Inorg Chem. 2004;43(19):5792-5794. doi:10.1021/ic049125l View Source
- [2] Nakash M, Gut D, Goldvaser M. Formation of Hypervalent Complexes of Trifluorosilanes with Pyridine and with 4-Methoxypyridine, through Intermolecular Silicon···Nitrogen Interactions. Inorg Chem. 2005;44(4):1023-1030. doi:10.1021/ic048664n View Source
